molecular formula C11H11N3O2 B1677212 米瓦泽罗 CAS No. 125472-02-8

米瓦泽罗

货号 B1677212
CAS 编号: 125472-02-8
分子量: 217.22 g/mol
InChI 键: LRLBFNFGBWYHEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mivazerol is an α2-adrenergic receptor agonist . It is a new and selective alpha 2-adrenoceptor agonist, devoid of hypotensive effects . The IUPAC name for Mivazerol is 2-Hydroxy-3-(3H-imidazol-4-ylmethyl)benzamide .


Molecular Structure Analysis

The molecular formula of Mivazerol is C11H11N3O2 . The average mass is 217.224 Da and the monoisotopic mass is 217.085129 Da .


Physical And Chemical Properties Analysis

The molecular formula of Mivazerol is C11H11N3O2 . The molar mass is 217.22 g/mol . The data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

科学研究应用

α2-激动剂特性和心脏并发症

米瓦泽罗以其 α2-激动剂特性而闻名,已对其对冠心病患者围手术期心脏并发症的影响进行了研究。(Oliver 等人,1999 年) 在“麻醉学”中的一项研究发现,米瓦泽罗可以保护接受血管手术的患者免受冠状动脉事件的侵害。

神经递质调节

(Zhang 等人,1995 年) 在“神经药理学”中的一项研究表明,米瓦泽罗可以调节海马中的神经递质释放,影响应激诱导的神经递质动力学。

血流动力学稳定性和心肌缺血

(Larbuisson & Lamy,1997 年) 这样的研究已经证明了米瓦泽罗对血流动力学稳定性和心肌缺血的影响,尤其是在接受非心脏手术的冠状动脉疾病患者中。

交感抑制效应

(Richer 等人,1996 年) 在“基础和临床药理学”中探索了米瓦泽罗的交感抑制效应,显示了其在减少围手术期心血管疾病中的潜力。

心肌血流和功能

(Roekaerts 等人,1996 年) 在“麻醉和镇痛”中进行的研究表明,米瓦泽罗可以影响心肌血流和功能,尤其是在冠状动脉狭窄期间。

神经保护作用

(Kimura 等人,2005 年) 在“斯堪的纳维亚麻醉学会会刊”中的一项研究强调了米瓦泽罗在大鼠短暂性前脑缺血后的神经保护作用。

心绞痛和运动耐量

(Wright 等人,1993 年) 在“心血管药物和治疗”中提出了米瓦泽罗如何改善心绞痛患者的运动耐量的研究结果,可能是通过调节运动诱发的交感活动。

肾上腺素受体的结合研究

(Noyer 等人,1994 年) 在“神经化学国际”中进行了结合研究,以研究米瓦泽罗对 α2 肾上腺素受体的亲和力,突出了其特异性和作为抗缺血药物的潜力。

未来方向

A specifically designed second trial to confirm whether an α2-agonist such as Mivazerol is truly beneficial in CHD patients undergoing vascular surgery is now indicated . A meta-analysis of data from 23 studies consisting of 3,395 patients demonstrated that α2 adrenergic agonists significantly reduce mortality and myocardial ischemia during cardiac, vascular, and nonvascular surgery .

属性

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHGFJMGWQXPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154782
Record name Mivazerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivazerol

CAS RN

125472-02-8
Record name Mivazerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125472-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivazerol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivazerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVAZEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mivazerol
Reactant of Route 2
Mivazerol
Reactant of Route 3
Mivazerol
Reactant of Route 4
Mivazerol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Mivazerol
Reactant of Route 6
Mivazerol

Citations

For This Compound
807
Citations
…, Mivazerol Trial Investigators Research … - The Journal of the …, 1999 - pubs.asahq.org
… Mivazerol or placebo were given intravenously from the … coronary heart disease, mivazerol did not reduce the primary … fewer primary endpoints in those receiving mivazerol (risk ratio [RR…
Number of citations: 264 pubs.asahq.org
DT Mangano, E Martin, J Motsch, E Ott… - …, 1997 - lirias.kuleuven.be
… Mivazerol decreased the incidence of, and treatment for, tachycardia, hypertension, and … effects of mivazerol indicate further study in large-scale trials that assess mivazerol's effects on …
Number of citations: 146 lirias.kuleuven.be
T Kimura, K Sato, T Nishikawa, Y Tobe… - Acta …, 2008 - Wiley Online Library
… the contribution of this suppressive effect to the neuroprotective properties of mivazerol. Our results showing that mivazerol did not affect norepinephrine release after ischemia are in …
Number of citations: 5 onlinelibrary.wiley.com
T Kimura, M Sato, T Nishikawa… - Acta …, 2005 - Wiley Online Library
… If mivazerol demonstrates a neuroprotective effect against … The purpose of this study was to examine whether mivazerol … We also examined whether mivazerol had a U-shaped dose–…
Number of citations: 8 onlinelibrary.wiley.com
M Noyer, F de Laveleye, G Vauquelin, J Gobert… - Neurochemistry …, 1994 - Elsevier
… Mivazerol displaced the binding of the ct2 adrenoceptor … Mivazerol was also a potent competitor for [3H]RX 821002 … mivazerol were shallow (nu = 0.54) indicating that mivazerol …
Number of citations: 62 www.sciencedirect.com
PMHJ Roekaerts, FW Prinzen… - Anesthesia & …, 1996 - journals.lww.com
… We studied the effects of mivazerol during periods of moderate coronary … Mivazerol had no effect on myocardial lactate production during the stenoses. We conclude that mivazerol …
Number of citations: 26 journals.lww.com
RA Wright, P Decroly, T Kharkevitch… - Cardiovascular drugs and …, 1993 - Springer
… a single oral dose of mivazerol of 800 µg, … Mivazerol is an imidazole derivative with agonist properties at the alpha 2 -adrenoceptor and appears to be an effective antianginal. Mivazerol …
Number of citations: 27 idp.springer.com
X Zhang, GH Kindel, E Wülfert, I Hanin - Neuropharmacology, 1995 - Elsevier
… In the present study, mivazerol was evaluated for its ability to … Intravenous administration of mivazerol(8.0 &kg) had no effect on … In addition, both mivazerol and clonidine detcreased the …
Number of citations: 29 www.sciencedirect.com
H Apitzsch, D Olthoff, V Thieme, B Vetter… - Anasthesiologie …, 2000 - europepmc.org
… lower in the mivazerol group in the study … mivazerol on calculated haemodynamic parameters (CO, SVR, PVR, VO2). These findings show a selective decrease in heart rate by Mivazerol …
Number of citations: 9 europepmc.org
M De Kock - Current Opinion in Anesthesiology, 1996 - journals.lww.com
… Alpha-2 adrenoceptor agonists: clonidine, dexmedetomidine, mivazerol : Current Opinion in Anesthesiology … Alpha-2 adrenoceptor agonists: clonidine, dexmedetomidine, mivazerol …
Number of citations: 8 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。